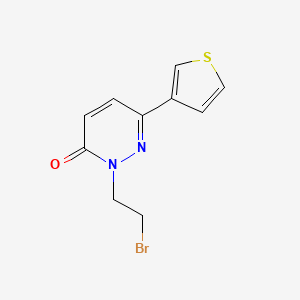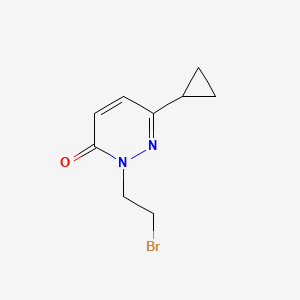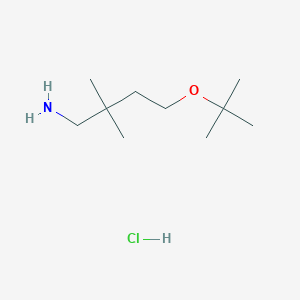
N-Butyraldéhyde-2,2,3,3,4,4,4-d7
Vue d'ensemble
Description
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of butyraldehyde, where seven hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen). This labeling allows for precise tracking and analysis in various chemical and biological studies .
Applications De Recherche Scientifique
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
N-Butyraldehyde-2,2,3,3,4,4,4-d7, also known as 1,2,2,3,3,4,4-heptadeuteriobutan-1-one, is a stable isotope-labelled compound
Mode of Action
Butyraldehyde, the non-deuterated analog, undergoes reactions typical of alkyl aldehydes . These reactions define many of the uses of this compound. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .
Pharmacokinetics
It’s known that the compound is stable if stored under recommended conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one typically involves the deuteration of butyraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one follows similar principles but on a larger scale. The process involves the continuous flow of butyraldehyde and deuterium gas over a catalyst bed, ensuring efficient and consistent deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4-heptadeuteriobutan-1-one undergoes various chemical reactions typical of aldehydes. These include:
Oxidation: Conversion to butyric acid.
Reduction: Conversion to butanol.
Condensation: Formation of larger molecules through aldol condensation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Condensation: Base catalysts such as sodium hydroxide (NaOH) are typically employed.
Major Products
Oxidation: Butyric acid.
Reduction: Butanol.
Condensation: β-hydroxybutyraldehyde or other aldol products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyraldehyde: The non-deuterated form, used in similar applications but without the isotopic labeling.
N-Butyraldehyde-d8: Another deuterated form with eight deuterium atoms.
2-Methylbutyraldehyde: A structural isomer with different chemical properties
Uniqueness
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
1,2,2,3,3,4,4-heptadeuteriobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-VNEWRNQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)


![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)








![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)
amine hydrochloride](/img/structure/B1492280.png)
